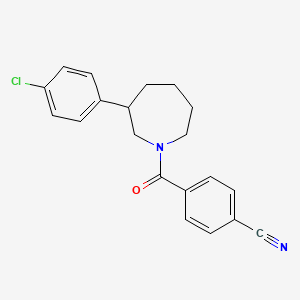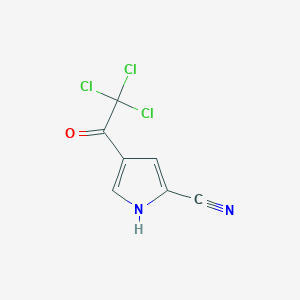
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, also known as CP-154,526, is a compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
作用机制
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile acts as a selective antagonist of CRF type 1 receptors. CRF is a neuropeptide that is involved in the body's response to stress. When CRF is released in response to stress, it activates the hypothalamic-pituitary-adrenal (HPA) axis, which leads to the release of cortisol, a stress hormone. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile blocks the activity of CRF, which in turn reduces the release of cortisol and other stress-related hormones.
Biochemical and Physiological Effects:
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to reduce anxiety-like behavior and to have antidepressant-like effects. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce the release of stress-related hormones, such as cortisol, in response to stress.
实验室实验的优点和局限性
One advantage of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it has been extensively studied in animal models, which makes it a useful tool for investigating the role of CRF in stress-related behaviors. However, one limitation of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it is not very selective for CRF type 1 receptors and can also bind to other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile. One area of interest is the potential therapeutic applications of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile in the treatment of anxiety, depression, and addiction in humans. Another area of interest is the development of more selective CRF type 1 receptor antagonists that can be used to investigate the role of CRF in stress-related behaviors. Finally, there is a need for further research on the biochemical and physiological effects of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, particularly in humans.
合成方法
The synthesis of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile involves the reaction of 4-chlorophenylacetonitrile with 1-azepanecarbonyl chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to obtain the final product. The overall yield of this synthesis method is approximately 25%.
科学研究应用
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction. In preclinical studies, it has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in stress-related behaviors. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce anxiety-like behavior in animal models and has also been shown to have antidepressant-like effects.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICZEFDPGLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2853573.png)
![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)


![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)
![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)


![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)


![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)